2-(5-methylthiophen-3-yl)ethan-1-ol
Description
2-(5-Methylthiophen-3-yl)ethan-1-ol is a thiophene-derived alcohol with a hydroxyl-terminated ethyl chain attached to the 3-position of a 5-methyl-substituted thiophene ring. Its molecular formula is C₇H₁₀OS, with a molecular weight of 142.21 g/mol. The hydroxyl group facilitates hydrogen bonding, influencing solubility and boiling point.
Properties
CAS No. |
1313189-32-0 |
|---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylthiophen-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-methylthiophene-3-carboxaldehyde with a suitable reducing agent to yield the corresponding alcohol. For example, the reduction can be carried out using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol under mild conditions.
Another synthetic route involves the Grignard reaction, where 5-methylthiophene-3-bromide reacts with ethylene oxide in the presence of a magnesium catalyst to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding thiophene derivative with a saturated side chain.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 2-(5-Methylthiophen-3-yl)ethanal or 2-(5-Methylthiophen-3-yl)ethanoic acid.
Reduction: 2-(5-Methylthiophen-3-yl)ethane.
Substitution: 2-(5-Bromo-5-methylthiophen-3-yl)ethan-1-ol.
Scientific Research Applications
2-(5-Methylthiophen-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(5-methylthiophen-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or modulate receptor activity in the nervous system. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Substituent Effects on Thiophene Derivatives
The following table compares key structural, synthetic, and functional properties of 2-(5-methylthiophen-3-yl)ethan-1-ol with analogous compounds:
Reactivity and Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The methyl group in this compound increases electron density on the thiophene ring, favoring electrophilic substitution at the 2- and 4-positions. In contrast, chlorine substituents in 2-(2,5-dichlorothiophen-3-yl)ethan-1-ol reduce ring reactivity . The iodine substituent in 1-(5-iodo-thiophen-2-yl)-ethanol introduces steric bulk but enables nucleophilic substitution due to iodine’s role as a leaving group .
- Solubility and Boiling Points: The hydroxyl group in all compounds enhances water solubility via H-bonding. However, the pyrazole-containing derivative (C₉H₁₁N₃OS) exhibits higher polarity due to its amine and heterocyclic moieties, likely increasing solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
